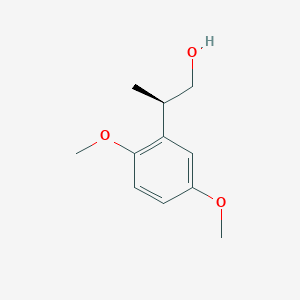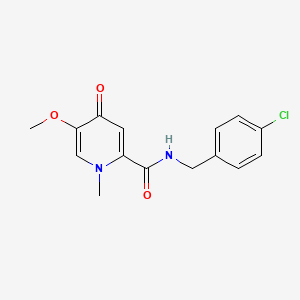
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C21H18F3NO4 and its molecular weight is 405.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tumor Imaging with PET Tracers
One significant application of related compounds involves the development of positron emission tomography (PET) tracers for tumor delineation. For instance, Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has been synthesized as a tumor-avid amino acid. This compound, prepared with high specific activity, shows promise in the imaging of tumors, indicating the potential utility of similar compounds in diagnostic imaging (Shoup & Goodman, 1999).
Synthesis and Structural Analysis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for protecting hydroxy-groups in synthetic chemistry. Its application in the synthesis of an octathymidylic acid fragment demonstrates the compound's role in facilitating complex organic synthesis, where it can be removed conveniently without affecting other sensitive groups (Gioeli & Chattopadhyaya, 1982).
Chemical Synthesis Enhancements
Further research into the compound's derivatives has led to the efficient synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid. This highlights the compound's versatility in contributing to the synthesis of novel chemical entities with potential applications in various fields, including medicinal chemistry (Le & Goodnow, 2004).
Molecular Structure Insights
Studies on related compounds, like 9-Oxo-9H-fluorene-1-carboxylic acid, have provided insights into their molecular structure, showcasing the internal hydrogen bonding that impacts their chemical behavior. Such structural analyses are crucial for understanding the compound's reactivity and potential applications in materials science or pharmaceuticals (Coté, Lalancette, & Thompson, 1996).
Novel Compounds for Tumor Detection
The synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) analogues demonstrates the ongoing research into imaging agents for tumor detection. These compounds have shown excellent potential for imaging brain tumors in preclinical models, further underscoring the broader utility of the chemical structure in developing diagnostic tools (Martarello et al., 2002).
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4/c22-21(23,24)20(18(26)27)9-12(10-20)25-19(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBQCUVDFNZPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(F)(F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
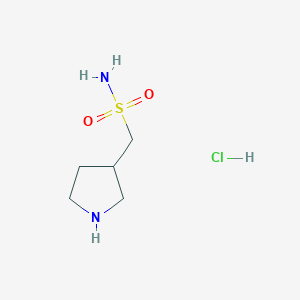
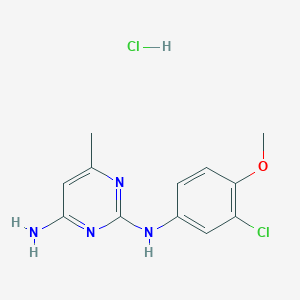
![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2707080.png)

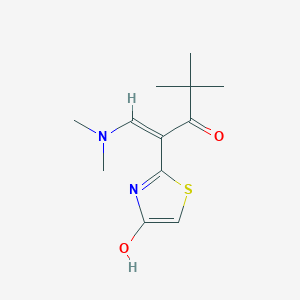
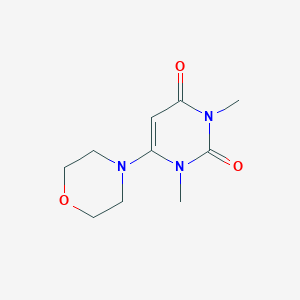
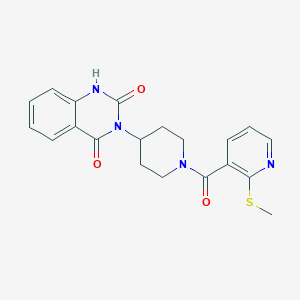

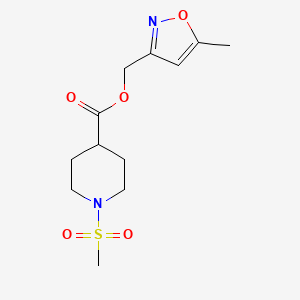
![N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2707095.png)
![2-(benzo[d]isoxazol-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2707096.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2707097.png)
